![molecular formula C23H18O5 B3958163 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3958163.png)
8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the indazole-3-carboxamide family of synthetic cannabinoids and is a potent agonist for the CB1 and CB2 receptors in the brain.
Scientific Research Applications
8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been used to study the pharmacology of the CB1 and CB2 receptors, as well as their role in the development of addiction and other psychiatric disorders. 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, immune system, and other physiological systems.
Mechanism of Action
8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one acts as a potent agonist for the CB1 and CB2 receptors in the brain. When it binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one are similar to those of other synthetic cannabinoids. It can cause tachycardia, hypertension, and respiratory depression, as well as other adverse effects such as nausea, vomiting, and anxiety. Chronic use of 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with greater precision. However, one limitation of using 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is its potential for adverse effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one and other synthetic cannabinoids. One area of research is the development of safer and more effective synthetic cannabinoids for medical use. Another area of research is the development of new treatments for addiction and other psychiatric disorders that are associated with synthetic cannabinoid use. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and addiction.
properties
IUPAC Name |
8-methoxy-3-(1-oxo-1-phenylpropan-2-yl)oxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14(22(24)15-6-4-3-5-7-15)27-17-9-11-19-18-10-8-16(26-2)12-20(18)23(25)28-21(19)13-17/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USICUHWHVDTWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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